molecular formula C10H17F B13962251 Naphthalene, 4a-fluorodecahydro-

Naphthalene, 4a-fluorodecahydro-

Cat. No.: B13962251
M. Wt: 156.24 g/mol
InChI Key: CZTDZHZYXOKRJW-UHFFFAOYSA-N
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Description

Naphthalene, 4a-fluorodecahydro- is a fluorinated derivative of decahydronaphthalene It is a polycyclic hydrocarbon with the molecular formula C10H17F

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 4a-fluorodecahydro- typically involves the fluorination of decahydronaphthalene. One common method is the direct fluorination using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine.

Industrial Production Methods

Industrial production of Naphthalene, 4a-fluorodecahydro- may involve large-scale fluorination processes, often using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 4a-fluorodecahydro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form fluorinated naphthoquinones.

    Reduction: It can be reduced to form partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of naphthalene, which can have different physical and chemical properties depending on the specific reaction conditions.

Scientific Research Applications

Naphthalene, 4a-fluorodecahydro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Naphthalene, 4a-fluorodecahydro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form strong interactions with biological molecules, potentially leading to increased efficacy in its applications. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Decahydronaphthalene: The non-fluorinated parent compound, which has different chemical properties and reactivity.

    Fluorinated Aromatic Compounds: Other fluorinated derivatives of aromatic hydrocarbons, which may have similar applications but different specific properties.

Uniqueness

Naphthalene, 4a-fluorodecahydro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C10H17F

Molecular Weight

156.24 g/mol

IUPAC Name

8a-fluoro-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

InChI

InChI=1S/C10H17F/c11-10-7-3-1-5-9(10)6-2-4-8-10/h9H,1-8H2

InChI Key

CZTDZHZYXOKRJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC2C1)F

Origin of Product

United States

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